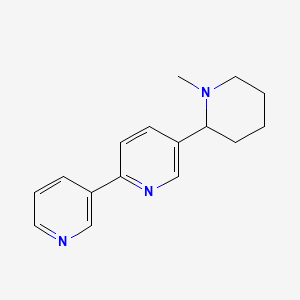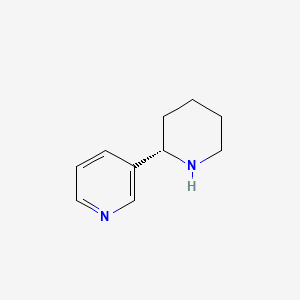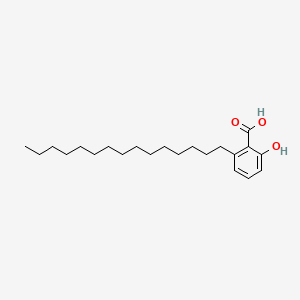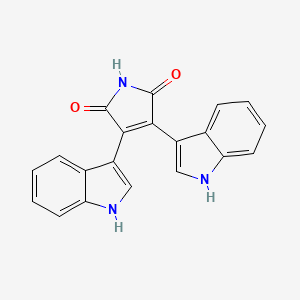
双吲哚马来酰亚胺 IV
概述
描述
Bisindolylmaleimide IV, also known as Arcyriarubin A, is a synthetic compound that belongs to the bisindolylmaleimide family. This compound is recognized for its potent inhibitory activity against protein kinase C, a family of enzymes involved in various cellular processes. Bisindolylmaleimide IV has been extensively studied for its biological activities and potential therapeutic applications .
科学研究应用
Bisindolylmaleimide IV has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study protein kinase C inhibition and related signaling pathways.
Biology: Bisindolylmaleimide IV is employed in cell culture studies to investigate its effects on cellular processes such as apoptosis and cell proliferation.
Medicine: This compound has potential therapeutic applications in the treatment of diseases involving dysregulated protein kinase C activity, such as cancer and cardiovascular diseases.
Industry: Bisindolylmaleimide IV is used in the development of new drugs and as a reference compound in pharmaceutical research .
作用机制
Bisindolylmaleimide IV exerts its effects primarily through the inhibition of protein kinase C. It binds to the catalytic subunit of protein kinase C, competing with adenosine triphosphate for the binding site. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular processes. Additionally, bisindolylmaleimide IV has been shown to inhibit protein kinase A and human cytomegalovirus replication .
安全和危害
未来方向
Bisindolylmaleimide compounds are drug prototypes derived from Staurosporine, an alkaloid with activity for cancer treatment . They are proposed and reported as possible inhibitors of calmodulin protein for the first time . This provides the opportunity to generate novel analogues and derivatives with unique biological profiles .
生化分析
Biochemical Properties
Bisindolylmaleimide IV is a potent cell-permeable PKC inhibitor, with IC50 values ranging from 0.1 to 0.55 μM . It also inhibits protein kinase A (PKA) with IC50 values between 2 and 11.8 µM . The compound interacts with these enzymes, inhibiting their activity and thus affecting various biochemical reactions within the cell.
Cellular Effects
The effects of Bisindolylmaleimide IV on cells are largely due to its inhibitory action on PKC. It has been shown to induce apoptosis and exhibit antiproliferative effects . By inhibiting PKC, Bisindolylmaleimide IV can influence cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Bisindolylmaleimide IV exerts its effects at the molecular level primarily through its interaction with PKC. It acts as a competitive inhibitor for the ATP-binding site of PKC . This inhibition of PKC can lead to changes in gene expression and enzyme activation or inhibition within the cell.
Temporal Effects in Laboratory Settings
The effects of Bisindolylmaleimide IV can change over time in laboratory settings. For instance, it has been shown to induce a conformational change and subcellular redistribution of Bax, a pro-apoptotic protein, from the cytosol to the mitochondria, resulting in the release of proapoptotic mediators .
Metabolic Pathways
Bisindolylmaleimide IV is involved in the PKC signaling pathway. By inhibiting PKC, it can affect the downstream signaling events and thus influence the metabolic flux or metabolite levels within the cell .
Subcellular Localization
The subcellular localization of Bisindolylmaleimide IV is likely to be influenced by its target, PKC. PKC is found in various compartments within the cell, including the cytoplasm and cell membrane . Therefore, Bisindolylmaleimide IV could potentially localize to these areas to exert its inhibitory effects on PKC.
准备方法
Synthetic Routes and Reaction Conditions
Bisindolylmaleimide IV can be synthesized through several methods. One common approach involves the reaction of N-benzyl-protected 2,3-dibromomaleimide with indole derivatives in a mixture of tetrahydrofuran and toluene. This reaction yields bisindolylmaleimide IV in moderate to high yields . Another method involves the reaction of N-methylindole-3-glyoxylamide with methyl aryl acetates in the presence of potassium tert-butoxide in tetrahydrofuran .
Industrial Production Methods
Industrial production of bisindolylmaleimide IV typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
化学反应分析
Types of Reactions
Bisindolylmaleimide IV undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert bisindolylmaleimide IV into reduced derivatives.
Substitution: Substitution reactions, particularly at the indole moieties, can lead to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions include oxidized bisindolylmaleimide derivatives, reduced bisindolylmaleimide derivatives, and various substituted bisindolylmaleimide compounds .
相似化合物的比较
Similar Compounds
Bisindolylmaleimide I: Another potent inhibitor of protein kinase C, but with different selectivity and binding characteristics.
Ruboxistaurin: A clinical bisindolylmaleimide compound with high activity against protein kinase C-β.
Enzastaurin: Another clinical bisindolylmaleimide compound with potent protein kinase C inhibition
Uniqueness
Bisindolylmaleimide IV is unique due to its specific inhibitory profile against protein kinase C and its ability to inhibit protein kinase A and human cytomegalovirus replication. Its structural flexibility and potential for chemical modification make it a valuable compound for developing new derivatives with unique biological profiles .
属性
IUPAC Name |
3,4-bis(1H-indol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O2/c24-19-17(13-9-21-15-7-3-1-5-11(13)15)18(20(25)23-19)14-10-22-16-8-4-2-6-12(14)16/h1-10,21-22H,(H,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQYBRTASHMYDJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=C(C(=O)NC3=O)C4=CNC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152324 | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
119139-23-0 | |
| Record name | Arcyriarubin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119139-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bisindolylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119139230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisindolylmaleimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BISINDOLYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBK3OO5K8T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

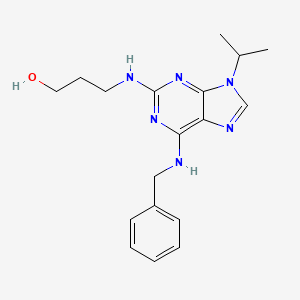




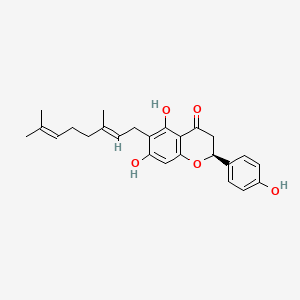
![7-{[4-(Dimethylamino)phenyl][(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B1667368.png)
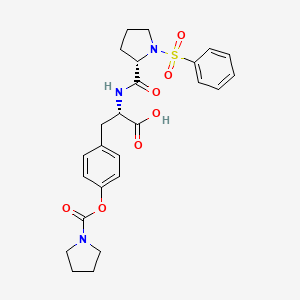

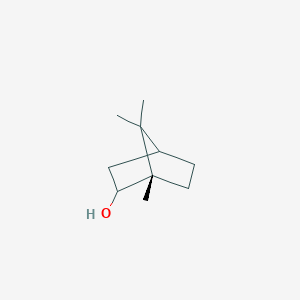
![N-[2-[(2-oxoazepan-3-yl)carbamoyl]phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B1667374.png)
